Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 102203-23-6
VCID: VC20741291
InChI: InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3
SMILES: CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

CAS No.: 102203-23-6

Cat. No.: VC20741291

Molecular Formula: C17H27NO4

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate - 102203-23-6

CAS No. 102203-23-6
Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
IUPAC Name ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Standard InChI InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3
Standard InChI Key DMLSVZSUDBKLED-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
Canonical SMILES CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O

Chemical Identity and Structural Characteristics

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is identified by the CAS number 102203-23-6. This organic compound possesses multiple functional groups that contribute to its complex structural arrangement and potential pharmacological activity. The compound is also known by several synonyms, including ACC-9369 and Y08QNQ290K as registered in official databases .

Molecular Composition

The molecular formula of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is C17H27NO4, with a molecular weight of 309.4 g/mol . The structure consists of a phenyl ring with multiple functional groups attached, including an ethyl propanoate moiety, a propoxy linker, and a hydroxy-propan-2-ylamino group. This arrangement creates a molecule with multiple centers for potential chemical interactions and biological activity.

Chemical Identifiers

The compound can be identified through various standardized chemical notation systems as presented in Table 1.

Table 1: Chemical Identifiers for Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

Identifier TypeValue
CAS Number102203-23-6
IUPAC Nameethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
InChIInChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3
InChIKeyDMLSVZSUDBKLED-UHFFFAOYSA-N
SMILESCCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
PubChem CID179811

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is essential for assessing its potential applications in research and pharmaceutical development.

Physical Properties

The compound exhibits specific physical properties that influence its behavior in various environments. These properties are crucial for developing formulation strategies and understanding its pharmacokinetic profile.

Table 2: Physical Properties of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

PropertyValueReference
Molecular Weight309.4 g/mol
Exact Mass309.19400834 Da
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count11
Topological Polar Surface Area67.8 Ų
Heavy Atom Count22
Complexity309
Undefined Atom Stereocenter Count1

Structural Characteristics

The molecular structure of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of an ester group (ethyl propanoate), an ether linkage, a hydroxyl group, and a secondary amine creates a molecule with versatile chemical properties. The stereochemistry of the compound includes one undefined stereocenter, indicating potential for different stereoisomers with potentially varying biological activities .

Synthesis Methods

The synthesis of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate involves multiple reaction steps designed to build the complex molecular structure in a controlled and efficient manner.

General Synthetic Approach

Chemical Reactivity

The reactivity profile of Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate is determined by the various functional groups present in its structure.

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

  • The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions

  • The secondary amine functionality is capable of participating in nucleophilic substitution and addition reactions

  • The hydroxyl group can be involved in oxidation, esterification, and etherification reactions

  • The aromatic ring can undergo electrophilic aromatic substitution reactions under appropriate conditions

This diverse reactivity profile contributes to the compound's potential utility in both chemical research and pharmaceutical applications.

Pharmacological Properties and Research Findings

Research indicates that Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate and structurally similar compounds may possess significant pharmacological activities.

Beta-Blocker-Like Properties

According to available research, compounds similar to Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate may exhibit pharmacological properties akin to beta-blockers, which are widely used in treating cardiovascular conditions. The structural features of this compound, particularly the propan-2-ylamino group, bear resemblance to other beta-adrenergic receptor antagonists.

Structure-Activity Relationship

The pharmacological activity of the compound likely depends on specific structural features:

  • The propan-2-ylamino group, which is common in many beta-blockers and interacts with adrenergic receptors

  • The hydroxyl group, which is known to enhance binding affinity to beta receptors in similar compounds

  • The aromatic ring with the propoxy linker, which provides appropriate spatial arrangement for receptor interaction

Research Applications

Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate has potential applications in various research areas, particularly in pharmaceutical development and medicinal chemistry.

Pharmaceutical Research

The compound's potential beta-blocker-like properties make it a candidate for research in cardiovascular pharmacology. Its unique structural features and potential selective activity profile could be valuable in developing improved therapeutic agents for conditions such as:

  • Hypertension

  • Angina pectoris

  • Cardiac arrhythmias

  • Other cardiovascular disorders where adrenergic modulation is beneficial

Medicinal Chemistry Studies

In medicinal chemistry, this compound could serve as a lead structure for developing novel adrenergic receptor modulators with improved selectivity, potency, or pharmacokinetic properties. Structure-activity relationship studies using this compound and related derivatives could provide valuable insights into the molecular determinants of adrenergic receptor binding and activity.

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